ETHYL 4-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)BENZOATE
Description
Properties
IUPAC Name |
ethyl 4-(1,2,3-benzothiadiazole-5-carbonylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-2-22-16(21)10-3-6-12(7-4-10)17-15(20)11-5-8-14-13(9-11)18-19-23-14/h3-9H,2H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHJEGICTIRXLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)SN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of ortho-Diaminobenzenes with Thionyl Chloride
A widely reported method involves treating 1,2-diaminobenzene derivatives with thionyl chloride (SOCl₂) under reflux conditions. For example, 5-nitro-1,2-diaminobenzene reacts with SOCl₂ in anhydrous tetrahydrofuran (THF) at 80°C for 12 hours to yield 5-nitrobenzothiadiazole. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 80–85°C | Optimal |
| Reaction Time | 10–12 hours | <70% → >90% |
| Solvent | Anhydrous THF | Prevents hydrolysis |
This method achieves yields exceeding 85% but requires strict anhydrous conditions to avoid side reactions with moisture.
Esterification Strategies
The ethyl benzoate group is introduced either early (pre-functionalization) or late (post-amidation) in the synthesis.
Pre-Functionalization of the Benzoate Moiety
Ethyl 4-aminobenzoate serves as a starting material, enabling direct coupling to the benzothiadiazole-sulfonyl chloride. Advantages include:
- Simplified purification (no late-stage esterification)
- Compatibility with aqueous workup
However, the ethyl ester may hydrolyze under basic conditions, necessitating pH control during sulfonylation.
Post-Amidation Esterification
In cases where the free carboxylic acid is required for intermediate steps, esterification is performed using ethanol and catalytic sulfuric acid (H₂SO₄) under reflux:
$$
\text{RCOOH} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{RCOOCH}2\text{CH}3 + \text{H}_2\text{O}
$$
Typical conditions:
- 78°C (ethanol reflux)
- 12–24 hours
- Yield: 80–90%
Industrial-Scale Production Considerations
Scalable synthesis requires optimizing cost, safety, and environmental impact.
Continuous Flow Reactors
Replacing batch processes with continuous flow systems improves heat transfer and reduces reaction times. For example, the sulfonylation step achieves 95% conversion in 5 minutes using a microreactor at 50°C, compared to 20 minutes in batch mode.
Solvent Recycling
THF and DCM are replaced with cyclopentyl methyl ether (CPME) in industrial settings due to its higher boiling point (106°C) and lower toxicity. CPME enables efficient recovery (>90%) via distillation.
Analytical Validation of Synthetic Intermediates
Critical quality control checkpoints include:
High-Performance Liquid Chromatography (HPLC)
- Column : C18, 5 μm, 250 × 4.6 mm
- Mobile Phase : Acetonitrile/water (70:30) + 0.1% trifluoroacetic acid
- Retention Times :
- Benzothiadiazole-sulfonyl chloride: 8.2 min
- Ethyl 4-(1,2,3-benzothiadiazole-5-amido)benzoate: 12.7 min
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key $$ ^1\text{H} $$ NMR signals (400 MHz, CDCl₃):
- Benzothiadiazole H-4: δ 8.45 (s, 1H)
- Ethyl ester: δ 4.35 (q, $$ J = 7.1 $$ Hz, 2H), 1.38 (t, $$ J = 7.1 $$ Hz, 3H)
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Sulfonylation/Hydrolysis | High purity, minimal side reactions | Requires cryogenic conditions | 72% |
| Carbodiimide Coupling | Room-temperature synthesis | Urea byproduct removal needed | 65% |
| Continuous Flow | Scalable, fast | High initial equipment cost | 89% |
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Ethyl 4-(1,2,3-benzothiadiazole-5-amido)benzoate exhibits a range of biological activities that make it a candidate for drug development:
- Anticancer Activity : Compounds containing benzothiadiazole moieties have been reported to possess anticancer properties. These compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of benzothiadiazole can effectively target cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell division and survival .
- CCK2 Receptor Modulation : Research indicates that certain benzothiadiazole compounds act as modulators of the cholecystokinin type 2 (CCK2) receptor. This receptor is implicated in various physiological processes and diseases, making these compounds potential candidates for treating disorders related to CCK2 signaling .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate benzoic acid derivatives with benzothiadiazole under specific conditions:
- General Synthetic Route : The compound can be synthesized through nucleophilic acyl substitution reactions where an amine reacts with an acyl chloride or an activated carboxylic acid derivative. The reaction is often facilitated by catalysts like triethylamine to enhance yield and purity .
- Characterization Techniques : Following synthesis, the compound is characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry. These methods confirm the structure and purity of the synthesized product .
Case Studies
Several studies highlight the applications of this compound:
- Study on Anticancer Activity : A recent study evaluated the anticancer properties of benzothiadiazole derivatives against breast cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis when treated with the compound .
- CCK2 Modulation Research : Another investigation focused on the modulation of CCK2 receptors by benzothiadiazole derivatives. The findings suggested that these compounds could significantly alter receptor activity, indicating their potential therapeutic role in CCK2-mediated diseases .
Summary and Future Directions
This compound shows promise in pharmacological applications due to its anticancer properties and ability to modulate critical receptors involved in various diseases. Future research should focus on:
- Expanding the understanding of its mechanism of action at the molecular level.
- Conducting clinical trials to evaluate its efficacy and safety in humans.
- Exploring its potential in other therapeutic areas beyond oncology.
Table: Summary of Applications
Mechanism of Action
The mechanism of action of ETHYL 4-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby inhibiting the growth of bacteria or cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethyl Benzoate Derivatives
Key Observations:
SABA1: Shares the ethyl benzoate core but incorporates a sulfonamido linker and phenylcarbamoyl group.
I-Series Compounds (e.g., I-6230, I-6373) : Replace the benzothiadiazole with pyridazine or isoxazole heterocycles. Pyridazine (a nitrogen-rich ring) and isoxazole (an oxygen-nitrogen ring) offer distinct electronic profiles, influencing binding affinity in enzyme inhibition or receptor targeting .
Ethyl 4-(dimethylamino) benzoate: The dimethylamino group is strongly electron-donating, enhancing its efficiency as a co-initiator in resin polymerization. This contrasts with the benzothiadiazole amide in the target compound, which is electron-withdrawing and may reduce reactivity in similar contexts .
Biological Activity
Ethyl 4-(1,2,3-benzothiadiazole-5-amido)benzoate is a compound that has garnered interest in the scientific community due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, based on diverse research findings.
The synthesis of this compound typically involves several steps. The process begins with the preparation of the benzothiadiazole core, which is then functionalized to introduce the carboxamido and ethyl benzoate groups. Common reagents include strong acids or bases and specific catalysts under controlled temperatures to achieve high yield and purity.
Biological Activity
Antimicrobial Properties
Research indicates that compounds containing the benzothiadiazole moiety exhibit significant antimicrobial activity. This compound has been investigated for its effectiveness against various microorganisms. For example, studies have shown that derivatives of benzothiadiazoles possess antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus species .
Anticancer Potential
In addition to antimicrobial properties, this compound has been explored for its anticancer potential. Research has indicated that benzothiadiazole derivatives can act as bioreductive agents in hypoxic tumor environments, enhancing specificity in targeting cancer cells while minimizing damage to healthy tissues . The compound's structure allows it to be activated by tumor-specific enzymes, transforming it into cytotoxic agents selectively within tumor sites .
Case Studies
- Antimicrobial Efficacy : A study conducted on various synthesized compounds showed that those containing the benzothiadiazole moiety demonstrated significant inhibition against a range of bacterial and fungal pathogens. Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Activity : In vitro studies have demonstrated that benzothiadiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. This compound was shown to inhibit cell proliferation in breast cancer cell lines significantly .
Research Findings Summary Table
| Activity | Target Organisms/Cells | Findings |
|---|---|---|
| Antimicrobial | E. coli, S. aureus, C. albicans | Significant inhibition observed; comparable MICs |
| Anticancer | Various cancer cell lines | Induced apoptosis; inhibited cell proliferation |
| Bioreductive Agent | Hypoxic tumor environments | Activated by specific enzymes; selective cytotoxicity |
Q & A
Q. What are the optimal synthetic strategies for ETHYL 4-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)BENZOATE?
The synthesis typically involves coupling a benzothiadiazole derivative with a benzoate ester via amide bond formation. Key steps include:
- Step 1 : Preparation of the benzothiadiazole-5-carboxylic acid intermediate using sodium hydride (NaH) and DMF to facilitate nucleophilic substitution with phenols or thiophenols .
- Step 2 : Activation of the carboxylic acid group (e.g., using thionyl chloride or carbodiimide reagents) for amide coupling.
- Step 3 : Reaction with ethyl 4-aminobenzoate under reflux in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) with a base like triethylamine.
Q. Example Reaction Table :
| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |
|---|---|---|---|
| 1 | NaH, DMF, 20°C | Thiadiazole ring formation | Use stoichiometric NaH to prevent side reactions |
| 2 | SOCl₂, reflux | Acid chloride formation | Ensure complete solvent removal to avoid hydrolysis |
| 3 | Ethyl 4-aminobenzoate, THF, 60°C | Amide coupling | Use molecular sieves to absorb moisture |
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and purity. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in aromatic regions .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data (≤1.0 Å) ensures accurate determination of bond lengths and angles, particularly for the thiadiazole ring .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF to verify molecular weight and fragmentation patterns.
Q. What purification techniques ensure high yield and purity during synthesis?
- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate unreacted starting materials.
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to obtain high-purity crystals.
- Continuous Flow Reactors : Minimize decomposition of heat-sensitive intermediates by controlling residence time and temperature .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate biological activity?
- Variable Substituents : Modify the benzothiadiazole’s 1,2,3-substituents and the benzoate’s para-position to assess effects on enzyme inhibition (e.g., replace Cl with Br or NO₂) .
- Assay Design : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with control compounds like 2,4-dichlorophenyl derivatives .
Q. Example SAR Table :
| Substituent (R) | IC₅₀ (μM) | Notes |
|---|---|---|
| Cl | 12.3 | Baseline activity |
| Br | 8.7 | Increased lipophilicity enhances uptake |
| NO₂ | 5.2 | Electron-withdrawing groups improve binding |
Q. What experimental approaches are used to investigate the mechanism of enzyme inhibition?
- Kinetic Studies : Measure enzyme activity (e.g., Michaelis-Menten kinetics) with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., tyrosine kinases). Validate with site-directed mutagenesis .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Q. How should contradictory data in biological assays be analyzed and resolved?
- Variable Control : Replicate assays under identical conditions (pH, temperature, cell passage number) .
- Data Normalization : Use internal controls (e.g., housekeeping genes in RT-qPCR) to account for batch effects.
- Meta-Analysis : Compare results with structurally similar compounds (e.g., oxadiazole derivatives) to identify trends .
Q. What strategies are effective for comparative analysis with structurally similar thiadiazole derivatives?
- Functional Group Cross-Comparison : Evaluate analogs with substituted thiadiazoles (e.g., 4-ethyl vs. 4-phenyl) to assess steric/electronic effects .
- Crystallographic Overlays : Superimpose X-ray structures to identify conserved binding motifs (e.g., hydrogen bonds with active-site residues) .
- Thermogravimetric Analysis (TGA) : Compare thermal stability to infer structural robustness in material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
